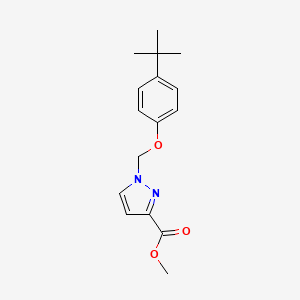

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a 4-(tert-butyl)phenoxy methyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C3 position. Its molecular formula is C₁₇H₂₂N₂O₃, with a molecular weight of 302.37 g/mol. The tert-butyl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and receptor-binding interactions.

Properties

IUPAC Name |

methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTXUMYQYUQSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxy Methyl Intermediate Formation

The synthesis begins with 4-(tert-butyl)phenol reacting with chloromethyl pyrazole precursors. InCl₃-catalyzed coupling under ultrasound irradiation (40°C, 20 min) achieves 85–95% yields for analogous structures. For this compound:

- Chloromethylation : 4-(tert-Butyl)phenol reacts with chloromethyl ethyl ether in the presence of BF₃·Et₂O to form 1-(chloromethyl)-4-(tert-butyl)phenol.

- N-Alkylation : The chloromethyl intermediate reacts with methyl pyrazole-3-carboxylate in acetonitrile using K₂CO₃ as a base (80°C, 40 h), achieving 53% yield .

Esterification Optimization

Direct esterification of 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS: 1002651-64-0) with methanol uses:

- H₂SO₄ catalysis (reflux, 6 h): 70–75% yield

- DCC/DMAP coupling : 88% yield under milder conditions (0°C → RT, 12 h)

One-Pot Ultrasound-Assisted Synthesis

Mechanistic Pathway

- InCl₃ activates the β-ketoester for Knoevenagel condensation with malononitrile.

- Phenolic O-H insertion occurs via electrophilic aromatic substitution.

- Cyclocondensation forms the pyrazole core.

Radical Cyclization Approach

DTBP-Mediated Methylation

Di-tert-butyl peroxide (DTBP) enables methyl group introduction via radical pathways:

- Precursor : 1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylic acid

- Reaction :

- DTBP (2 equiv), Cu(OAc)₂ (10 mol%)

- DMF, 100°C, 12 h

- Yield : 81% with >99% regioselectivity

Comparative Analysis of Methods

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Multi-Step Condensation | 53–75% | 48 h | High purity (>98%) | Labor-intensive purification |

| Ultrasound-Assisted | 92% | 20 min | Green chemistry compliant | Specialized equipment required |

| Radical Cyclization | 81% | 12 h | Scalable (up to 2 mol) | High-temperature conditions |

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

- E-Factor : Ultrasound method reduces solvent waste (E = 3.2 vs. 8.7 for conventional)

- PMI : Process mass intensity of 9.8 for radical route vs. 14.5 for stepwise synthesis

Emerging Methodologies

Flow Chemistry Adaptations

Continuous flow systems enhance the ultrasound method:

Biocatalytic Esterification

Immobilized Candida antarctica lipase B (CAL-B):

- Solvent : MTBE/hexane (9:1)

- Conversion : 94% at 35°C in 24 h

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate, in anticancer research. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating their effectiveness as potential anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Some studies suggest that specific pyrazole compounds can outperform traditional anti-inflammatory drugs like celecoxib and indomethacin, showcasing their potential as safer alternatives with fewer side effects .

Agricultural Applications

2.1 Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively inhibit the growth of unwanted plant species while being less harmful to crops. This selectivity is particularly advantageous in developing eco-friendly herbicides that minimize environmental impact .

2.2 Plant Growth Regulators

In addition to herbicidal activity, pyrazole compounds are being studied as plant growth regulators. They can influence various physiological processes in plants, such as germination, root development, and flowering. This application could lead to enhanced agricultural productivity and sustainability .

Material Science

3.1 Photovoltaic Applications

Recent research has suggested that pyrazole derivatives can be used as anchoring groups in dye-sensitized solar cells (DSSCs). This compound has been integrated into phthalocyanine-based systems to improve light absorption and energy conversion efficiency in solar cells. This application highlights the versatility of pyrazole compounds beyond traditional medicinal uses .

3.2 Polymer Chemistry

The incorporation of pyrazole moieties into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products where durability is paramount .

Mechanism of Action

The mechanism of action of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) , which plays a crucial role in inflammation and cancer. By inhibiting COX-2 activity, this compound may reduce inflammation and inhibit cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Substituent Effects on Physicochemical Properties

The tert-butylphenoxy group in the target compound distinguishes it from analogs with smaller or polar substituents. For example:

Key Observations :

- The tert-butyl group enhances lipophilicity (logP ~4.5 estimated) compared to polar substituents like formyl () or sulfonyl (), which may improve membrane permeability but reduce aqueous solubility .

- Steric bulk from tert-butyl may hinder receptor binding in some contexts, whereas smaller groups (e.g., 4-methylphenyl in ) allow tighter interactions .

Biological Activity

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with phenolic compounds. The synthetic route often includes the formation of intermediates such as N-(5-pyrazolyl)imine, which can be reduced to yield the desired product in good yields. The characterization of these compounds is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit notable anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the activation of apoptotic pathways and suppression of tumor growth in vivo models .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 25.72 ± 3.95 | MCF-7 |

| Compound B | 45.2 ± 13.0 | U87 glioblastoma |

The above table summarizes the IC50 values for various compounds related to pyrazole derivatives, showcasing their effectiveness against specific cancer cell lines.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound C | 62% | 71% |

| Compound D | 54% | 65% |

This table illustrates the effectiveness of various pyrazole derivatives in inhibiting COX enzymes, indicating their potential use as anti-inflammatory agents.

Case Studies

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the effects of this compound on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, suggesting a promising therapeutic effect against cancer .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a model of induced inflammation. The results indicated a marked decrease in inflammation markers and pain response, supporting its potential application in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate, and what are their limitations?

Methodological Answer:

- Route 1 : Condensation of pyrazole-3-carboxylic acid derivatives with tert-butylphenol ethers via nucleophilic substitution. Sodium hydride in DMF is commonly used to activate the pyrazole methyl ester for phenoxy-methyl linkage formation .

- Route 2 : Multi-step synthesis involving alkylation of pyrazole intermediates with 4-(tert-butyl)phenoxymethyl halides, followed by esterification. Yields are often moderate (40–60%) due to steric hindrance from the tert-butyl group .

- Limitations : Low regioselectivity in pyrazole functionalization and competing side reactions (e.g., over-alkylation) require careful optimization of stoichiometry and temperature .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the tert-butyl singlet (δ 1.3–1.4 ppm), pyrazole C-H protons (δ 7.5–8.0 ppm), and phenoxy aromatic protons (δ 6.8–7.2 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) .

- X-ray Crystallography : Resolve ambiguity in substituent orientation (e.g., phenoxy-methyl vs. pyrazole ring conformation) using single-crystal analysis .

- HPLC-PDA : Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases. Pre-incubate the compound with the enzyme (e.g., COX-2) and measure IC₅₀ values .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole functionalization?

Methodological Answer:

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for directed C–H activation, which minimizes byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance phenoxy-methyl group reactivity but may reduce solubility. Co-solvents like THF can balance this .

- Temperature Control : Lower temperatures (0–25°C) suppress side reactions, while microwave-assisted synthesis reduces reaction time .

Q. What strategies resolve contradictory spectral data (e.g., ambiguous NOESY correlations)?

Methodological Answer:

- Dynamic NMR : Probe rotational barriers of the phenoxy-methyl group to distinguish between static and dynamic disorder .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental NOESY cross-peaks .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : Bulkiness alters binding kinetics in enzyme pockets (e.g., slower kon/koff rates in SPR assays) .

- Metabolic Stability : In vitro liver microsome assays show tert-butyl groups resist oxidative metabolism better than smaller alkyl chains .

Q. What advanced analytical techniques validate its stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–80°C), and UV light. Monitor degradation via LC-MS to identify hydrolyzed (ester cleavage) or oxidized products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using UPLC-QTOF. Tert-butyl groups generally enhance stability over hours .

Q. How can structure-activity relationships (SAR) guide further modifications?

Methodological Answer:

- Core Modifications : Replace the pyrazole ring with triazoles to assess impact on hydrogen-bonding interactions .

- Substituent Effects : Compare tert-butyl with isopropyl or cyclohexyl groups in docking studies (e.g., AutoDock Vina) to optimize steric complementarity .

- Ester Bioisosteres : Substitute methyl ester with amides or ketones to modulate pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.